molecular formula C16H17N3O B11507894 5,7-dimethyl-1-(4-methylphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

5,7-dimethyl-1-(4-methylphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11507894
M. Wt: 267.33 g/mol
InChI Key: ZAUMNDRNTDGGIR-UHFFFAOYSA-N
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Description

    5,7-dimethyl-1-(4-methylphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one: , also known by its chemical structure, is a heterocyclic compound.

  • It features a pyrido[2,3-d]pyrimidine core with additional substituents at positions 5, 7, and 4.
  • The compound’s systematic name is quite a mouthful, but it reflects its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an area of active research.
    • It likely interacts with specific molecular targets or pathways, but detailed information is not readily available.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have specific information on similar compounds to directly compare with this one. its unique structure sets it apart.

    Remember that this compound’s full name is quite a mouthful, so researchers often refer to it using its chemical structure

    Properties

    Molecular Formula

    C16H17N3O

    Molecular Weight

    267.33 g/mol

    IUPAC Name

    5,7-dimethyl-1-(4-methylphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4-one

    InChI

    InChI=1S/C16H17N3O/c1-10-4-6-13(7-5-10)19-9-17-16(20)14-11(2)8-12(3)18-15(14)19/h4-8H,9H2,1-3H3,(H,17,20)

    InChI Key

    ZAUMNDRNTDGGIR-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)N2CNC(=O)C3=C2N=C(C=C3C)C

    Origin of Product

    United States

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